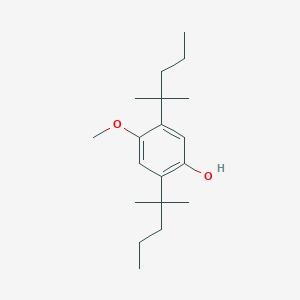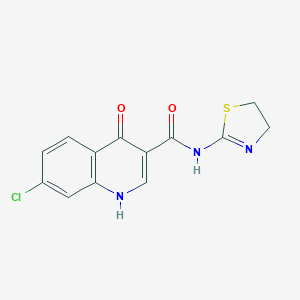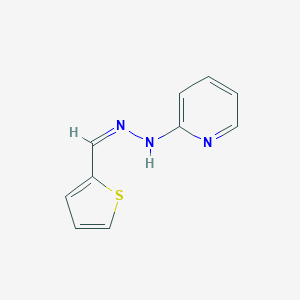
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone, also known as TPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPH is a hydrazone derivative that is synthesized by the reaction of 2-thiophenecarbaldehyde and pyridine-2-carbohydrazide.
Mecanismo De Acción
The mechanism of action of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone is not fully understood. However, studies have shown that 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been shown to activate the p53 pathway, which is a key regulator of cell cycle progression and apoptosis. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has also been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation.
Efectos Bioquímicos Y Fisiológicos
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has also been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. In vivo studies have shown that 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has anti-tumor activity in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone can also be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone. One area of interest is the development of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone-based materials for applications in catalysis, sensing, and drug delivery. Another area of interest is the investigation of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone and its potential applications in various fields.
Conclusion:
In conclusion, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone, or 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone, is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been extensively studied for its anti-cancer and anti-inflammatory properties, as well as its potential use as a building block for novel materials. Further studies are needed to fully understand the mechanism of action of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone involves the reaction of 2-thiophenecarbaldehyde and pyridine-2-carbohydrazide in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol, under reflux conditions. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been investigated for its anti-cancer properties. Studies have shown that 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has also been studied for its potential use as an anti-inflammatory agent. In materials science, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In analytical chemistry, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been used as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
100853-47-2 |
|---|---|
Nombre del producto |
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone |
Fórmula molecular |
C10H9N3S |
Peso molecular |
203.27 g/mol |
Nombre IUPAC |
N-[(Z)-thiophen-2-ylmethylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C10H9N3S/c1-2-6-11-10(5-1)13-12-8-9-4-3-7-14-9/h1-8H,(H,11,13)/b12-8- |
Clave InChI |
WSSYFBKJUAUOLO-WQLSENKSSA-N |
SMILES isomérico |
C1=CC=NC(=C1)N/N=C\C2=CC=CS2 |
SMILES |
C1=CC=NC(=C1)NN=CC2=CC=CS2 |
SMILES canónico |
C1=CC=NC(=C1)NN=CC2=CC=CS2 |
Sinónimos |
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



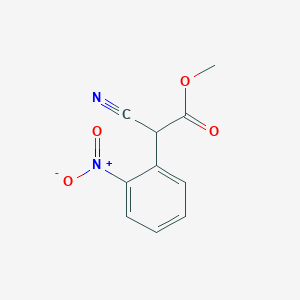
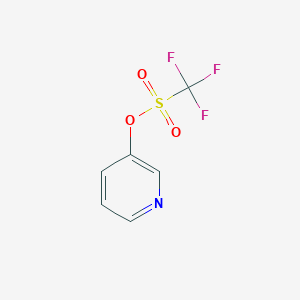
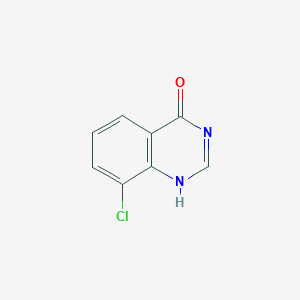
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)
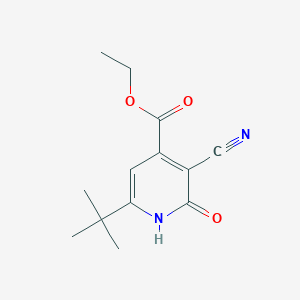
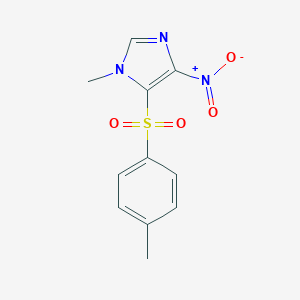
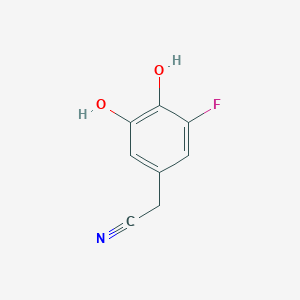
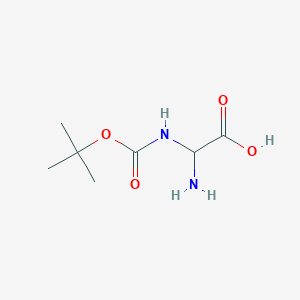
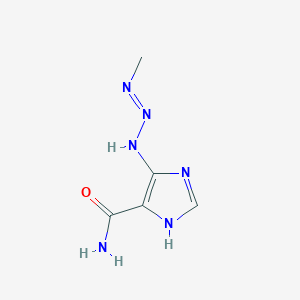
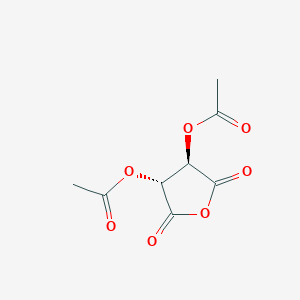
![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)
![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)
